The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide is a complex organic molecule notable for its diverse functional groups. It features a cyclohexylcarbamoyl moiety, a thiazole ring, and a phenylpropyl substituent, which contribute to its potential biological activity and applications in scientific research. The molecular formula is , with a molecular weight of approximately 443.6 g/mol.
This compound is classified as an organic amide and is part of the thiazole-containing compounds, which are known for their various pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of intermediates and the final compound.
The molecular structure of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide can be represented using various chemical notations:
InChI=1S/C21H25N5O2S2/c1-13-6-5-9-16-18(13)25-21(30-16)24-17(27)11-10-15-12-29-20(23-15)26-19(28)22-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,24,25,27)(H2,22,23,26,28).
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)NC4CCCCC4.
The compound has a complexity rating of 604 and an exact mass of 443.14496740 g/mol.
The compound can participate in various chemical reactions due to its functional groups:
These reactions require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide is not fully elucidated but may involve:
Experimental studies are required to confirm the exact mechanism and identify potential targets within biological systems.
The physical properties of this compound include:
Chemical properties include:
Relevant analyses such as thermal stability tests and solubility assessments are essential for understanding its behavior in different environments.
This compound has potential applications in various fields:
Further research into its biological effects and mechanisms will enhance understanding and broaden its applications in scientific research.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1